molecular formula C20H19N3O5 B11285710 N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B11285710
M. Wt: 381.4 g/mol
InChI Key: ATNNZZLWTXQNGH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl groups and a dihydropyrazinyl acetamide core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the methoxyphenyl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the dihydropyrazinyl acetamide core. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dihydropyrazinyl core can be reduced to form a fully saturated pyrazine ring.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the dihydropyrazinyl core can produce a fully saturated pyrazine derivative.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
  • N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide stands out due to its specific arrangement of methoxyphenyl groups and the dihydropyrazinyl acetamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

InChI

InChI=1S/C20H19N3O5/c1-27-15-7-5-6-14(12-15)23-11-10-22(19(25)20(23)26)13-18(24)21-16-8-3-4-9-17(16)28-2/h3-12H,13H2,1-2H3,(H,21,24)

InChI Key

ATNNZZLWTXQNGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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